molecular formula C14H7F5N2O3 B5120556 4-methyl-3-nitro-N-(pentafluorophenyl)benzamide

4-methyl-3-nitro-N-(pentafluorophenyl)benzamide

Cat. No.: B5120556
M. Wt: 346.21 g/mol
InChI Key: UBSMWAAIHIQTCT-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(pentafluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl group at the fourth position, a nitro group at the third position, and a pentafluorophenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(pentafluorophenyl)benzamide typically involves a multi-step process. One common method includes the nitration of 4-methylbenzamide to introduce the nitro group at the third position. This is followed by the introduction of the pentafluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(pentafluorophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Major Products Formed

    Reduction: 4-methyl-3-amino-N-(pentafluorophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-3-nitro-N-(pentafluorophenyl)benzamide.

Scientific Research Applications

4-methyl-3-nitro-N-(pentafluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(pentafluorophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the pentafluorophenyl group can enhance binding affinity through hydrophobic interactions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzamide
  • 4-methyl-3-nitro-N-(trifluoromethyl)benzamide

Uniqueness

4-methyl-3-nitro-N-(pentafluorophenyl)benzamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications where these properties are desirable.

Properties

IUPAC Name

4-methyl-3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2O3/c1-5-2-3-6(4-7(5)21(23)24)14(22)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-4H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMWAAIHIQTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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